1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane
Description
Properties
IUPAC Name |
1-(bromomethyl)-1-(2,2-difluoroethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-7(2-1-3-7)4-6(9)10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLYCTLPPWKXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can be achieved through several methods:
Halogenation of Cyclobutane Derivatives: Starting with a cyclobutane derivative, bromination can be performed using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted cyclobutane derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its bromomethyl group can undergo various reactions, such as:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse functional groups.
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures.
These transformations are essential for developing new synthetic routes for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane has potential applications in drug design due to its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
- Fluorine Substitution : The incorporation of fluorine atoms can modify the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects. For instance, difluorinated compounds have been shown to enhance binding affinity in certain biological targets.
Case Study 1: Synthesis of Fluorinated Cyclopropanes
A study demonstrated the use of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane as a precursor for synthesizing fluorinated cyclopropanes through cyclopropanation reactions. The research highlighted the efficiency of this compound in generating high-yield products under mild conditions, showcasing its utility in creating complex structures relevant to drug discovery .
Case Study 2: Application in Anticancer Drug Development
Research has indicated that fluorinated compounds derived from 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane exhibit promising activity against cancer cell lines. In particular, derivatives have been synthesized and evaluated for their cytotoxic effects, leading to insights into their mechanisms of action and potential as anticancer agents .
Data Table: Chemical Transformations Using 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane
Mechanism of Action
The mechanism of action for 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, affecting their function. The difluoroethyl group could influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is distinguished from structurally related molecules by its cyclic framework and substitution pattern. Key analogues include:
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS: 948007-45-2):
- Molecular formula: C₆H₁₁BrF₃
- Acyclic butane backbone with bromine and trifluoromethyl groups.
- Higher steric hindrance due to dimethyl substituents, reducing reactivity in nucleophilic substitutions compared to the cyclobutane derivative .
1-(5-Fluoro-2-methylphenyl)cyclobutanamine (CAS: 1503590-55-3):
- Molecular formula: C₁₁H₁₄FN
- Cyclobutane ring fused to an aromatic amine group.
- Designed for medicinal chemistry applications (e.g., receptor targeting), unlike the bromo-difluoroethyl compound, which serves as a synthetic building block .
Physical and Chemical Properties
| Property | 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane | 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane | 1-(5-Fluoro-2-methylphenyl)cyclobutanamine |
|---|---|---|---|
| Molecular Formula | C₆H₁₀BrF₃ | C₆H₁₁BrF₃ | C₁₁H₁₄FN |
| Molecular Weight (g/mol) | 219.05 | 221.06 (calculated) | 179.24 |
| Key Substituents | Bromomethyl, 2,2-difluoroethyl | Bromo, trifluoromethyl, dimethyl | Aromatic amine, fluoromethyl |
| Predominant Reactivity | Nucleophilic substitution (Br site) | Sterically hindered substitution | Amine-mediated coupling |
| Potential Applications | Fluorinated intermediate | Specialty fluorocarbon | Pharmaceutical scaffold |
Research Findings
The compound’s bromine and fluorine substituents align with trends in agrochemical and pharmaceutical research, where halogenated motifs improve bioavailability and binding affinity.
Biological Activity
1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane is an organic compound characterized by its unique cyclobutane structure, which includes a bromomethyl group and a 2,2-difluoroethyl substituent. The molecular formula of this compound is C₇H₁₁BrF₂. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The compound's structure contributes significantly to its reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the lipophilicity and biological interactions of the molecule. The following table summarizes key structural features and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrF₂ |
| SMILES | C1CC(C1)(CC(F)F)CBr |
| InChI | InChI=1S/C7H11BrF2/c8-5-7(2-1-3-7)4-6(9)10/h6H,1-5H2 |
| Predicted Collision Cross Section | 147.8 Ų (m/z [M+H]+) |
Antimicrobial Properties
Recent studies have indicated that 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a lead compound in the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer activity . Preliminary research suggests it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis. Specific studies have reported:
- Cell Line Testing : In vitro tests on human cancer cell lines demonstrated significant cytotoxic effects at certain concentrations.
- Mechanism Insights : The compound may interact with specific enzymes or receptors that are pivotal in cancer cell metabolism.
Case Studies
Several case studies have documented the biological effects of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane:
- Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value that suggests strong antibacterial properties compared to standard antibiotics.
- Cancer Cell Proliferation Inhibition : In another study, the compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating potential use as an anticancer agent.
Comparative Analysis with Related Compounds
To further understand the unique biological activity of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 1-Bromomethylcyclobutane | Bromomethyl group only | Limited biological activity |
| 1-(Bromomethyl)-1-(difluoromethyl)cyclobutane | Difluoromethyl instead of difluoroethyl | Moderate antimicrobial activity |
| 1-(Chloromethyl)-1-(2,2-difluoroethyl)cyclobutane | Chloromethyl group | Less potent than brominated analogs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
